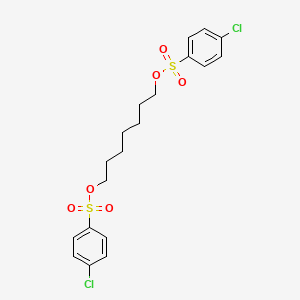
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is a chemical compound with the molecular formula C19H22Cl2O6S2. It is known for its unique structure, which consists of a heptane backbone with two 4-chlorobenzenesulfonate groups attached at the 1 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of heptane-1,7-diol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form heptane-1,7-diol and 4-chlorobenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include heptane-1,7-diyl bis(alkyl/aryl) ethers or amines.
Reduction: The primary products are heptane-1,7-diol and 4-chlorobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism by which heptane-1,7-diyl bis(4-chlorobenzenesulfonate) exerts its effects is primarily through its ability to act as a bifunctional electrophile. The sulfonate groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in cross-linking reactions and in the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Heptane-1,7-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Heptane-1,7-diyl bis(4-nitrobenzenesulfonate): Contains nitro groups, which can affect its reactivity and applications.
Uniqueness: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly useful in applications where specific reactivity is required .
Eigenschaften
CAS-Nummer |
6634-72-6 |
|---|---|
Molekularformel |
C19H22Cl2O6S2 |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)sulfonyloxyheptyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H22Cl2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2 |
InChI-Schlüssel |
NGLGIQAXSBUOND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


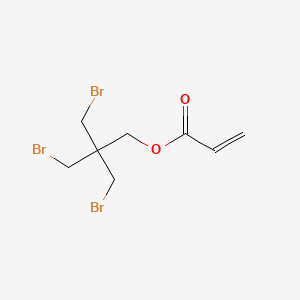
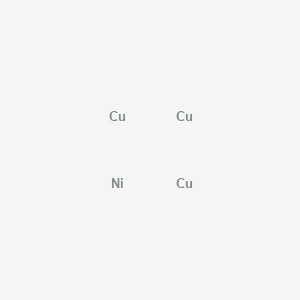
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
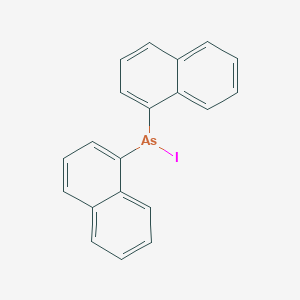
acetic acid](/img/structure/B14735949.png)
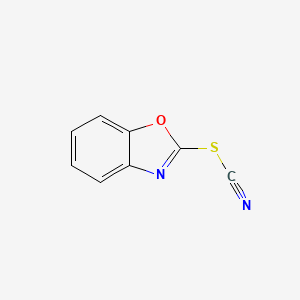
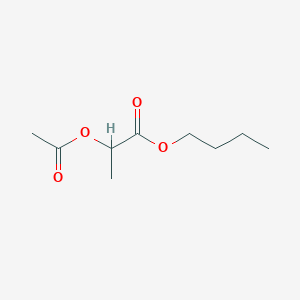
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)


![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)

